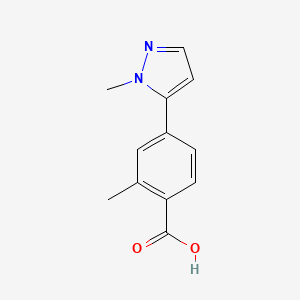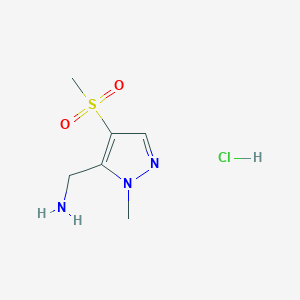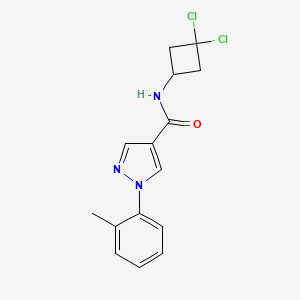![molecular formula C16H20N4O2 B7437488 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, also known as SP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the cAMP/PKA signaling pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and for developing new therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the identification of new signaling pathways that are modulated by this compound. Additionally, there is interest in exploring the potential of this compound as a tool for studying various cellular processes, such as cell growth and differentiation.
Méthodes De Synthèse
The synthesis of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one with 2-azaspiro[3.5]nonane-2-carbonyl chloride in the presence of triethylamine. The reaction is carried out under reflux conditions in anhydrous chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterase (PDE) and cyclin-dependent kinase (CDK), which are involved in various cellular processes.
Propriétés
IUPAC Name |
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-7-13(21)20-14(18-11)12(8-17-20)15(22)19-9-16(10-19)5-3-2-4-6-16/h7-8,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZVLWNMLKMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)N3CC4(C3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437411.png)

![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)
![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)
![2-[(5-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid](/img/structure/B7437460.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)